2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde
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Overview
Description
2-Chloro-3,4-dimethoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5. It is characterized by the presence of a benzene ring substituted with a chloro group, two methoxy groups, a nitro group, and an aldehyde group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-3,4-dimethoxybenzaldehyde as the starting material.
Nitration Reaction: The nitration of 2-chloro-3,4-dimethoxybenzaldehyde is achieved by treating it with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent control over reaction conditions to ensure safety and yield optimization. The process may also include continuous monitoring and automated systems to maintain consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation over a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: 2-chloro-3,4-dimethoxy-5-nitrobenzoic acid.
Reduction: 2-chloro-3,4-dimethoxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dimethoxy-5-nitrobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may interact with the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Lacks the methoxy groups present in 2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde.
3,4-Dimethoxybenzaldehyde: Lacks the nitro and chloro groups.
2-Chloro-3,4-dimethoxybenzaldehyde: Lacks the nitro group.
Uniqueness: this compound is unique due to the combination of chloro, nitro, and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
CAS No. |
870962-50-8 |
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Molecular Formula |
C9H8ClNO5 |
Molecular Weight |
245.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.